Ophiobolane

Description

Overview of Sesterterpenoid Chemical Class and Biosynthetic Origin

Sesterterpenoids are a class of terpenoid compounds built from five isoprene (B109036) units, resulting in a C25 carbon skeleton. mdpi.comnih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals, classified by the number of C5 isoprene units they contain: hemiterpenoids (C5), monoterpenoids (C10), sesquiterpenoids (C15), diterpenoids (C20), sesterterpenoids (C25), and triterpenoids (C30). vliz.benih.govnih.gov While less common than sesquiterpenoids or diterpenoids, sesterterpenoids are found in a wide variety of organisms, including fungi, marine organisms, insects, and plants. nih.govvliz.be

The biosynthesis of sesterterpenoids originates from the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). acs.orgrsc.org The construction of the complex polycyclic structures of sesterterpenoids, including the ophiobolanes, is accomplished by enzymes known as sesterterpene synthases. rsc.org These enzymes catalyze complex cyclization cascades involving carbocationic intermediates, which can undergo various reactions like proton shifts, hydride migrations, and rearrangements. rsc.org This process, starting from an achiral linear substrate, results in the formation of intricate molecular architectures with multiple rings and defined stereocenters in a single enzymatic step. rsc.org In fungi, these sesterterpene synthases are often chimeric proteins that contain both a prenyltransferase (PT) domain for synthesizing the GFPP substrate and a terpene cyclase (TC) domain for the subsequent cyclization. nih.govresearchgate.net

Historical Perspective of Ophiobolane Discovery and Initial Characterization

The first member of this family, ophiobolin A (initially called cochliobolin), was isolated in 1957 by Orsenigo from the fungus Bipolaris oryzae (formerly Cochliobolus miyabeanus), the causative agent of brown spot disease in rice. researchgate.net Initially, the research on ophiobolins was heavily focused on their potent phytotoxic properties, as they are produced by various pathogenic fungi that affect important agricultural crops. nih.govnih.gov These compounds were identified as toxins that played a role in plant diseases. nih.gov Later investigations, however, revealed that the biological activity of ophiobolins was not limited to plants, uncovering a wide range of other pharmacological properties. mdpi.comnih.gov

Structural Classification and Diversity within the this compound Family

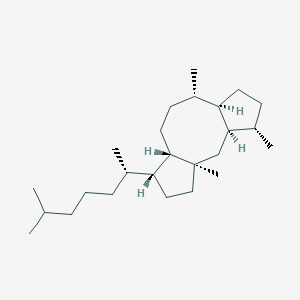

The defining structural feature of the this compound sesterterpenoids is a tricyclic carbon skeleton consisting of two fused five-membered rings and one eight-membered ring, forming a 5-8-5 carbotricyclic system. mdpi.comnih.govnp-mrd.org This core structure is derived from the cyclization of GFPP. acs.org The this compound backbone itself is a tricyclic hydrocarbon. np-mrd.orgjst.go.jp

The diversity within the this compound family is extensive, with dozens of natural analogues having been reported. mdpi.comresearchgate.net These compounds are often categorized into subgroups, designated alphabetically (e.g., Ophiobolin A, B, C, etc.) in the order of their discovery. mdpi.comnih.gov This structural diversity arises from variations in the oxidation pattern and functional groups attached to the core 5-8-5 ring system, as well as differences in stereochemistry. researchgate.netebi.ac.uk

Below is a table highlighting a selection of this compound congeners and their characteristic structural features.

| Compound Name | Molecular Formula | Key Structural Features |

| Ophiobolin A | C₂₅H₃₆O₄ | Contains a spiro-tetrahydrofuran ring, an aldehyde, a ketone, and a hydroxyl group. naturalproducts.netnih.gov |

| Ophiobolin B | C₂₅H₃₈O₄ | Differs from Ophiobolin A; features include hydroxyl groups and can form a lactone. naturalproducts.net |

| Ophiobolin C | C₂₅H₃₈O₃ | Characterized by a hydroxyl group at C-3, a ketone at C-5, and a formyl group at C-7. ebi.ac.uk |

| Ophiobolin F | C₂₅H₄₀O₂ | A sesterterpene alcohol; one of the products of the first identified ophiobolin synthase. rsc.org |

| Ophiobolin K | C₂₅H₃₆O₃ | An analogue with specific oxidation patterns contributing to its biological activity profile. researchgate.net |

| Asperophiobolin K | C₂₅H₃₈O₃ | An ophiobolin-type sesterterpenoid isolated from an endophytic fungus. naturalproducts.net |

Significance of Ophiobolanes in Natural Products Chemistry and Biology

Ophiobolanes are of great significance in both natural products chemistry and biology due to their complex and challenging molecular structures and their broad spectrum of potent biological activities. mdpi.comvliz.be Their intricate, highly oxygenated, and stereochemically rich structures make them compelling targets for total synthesis, driving the development of new synthetic methodologies. caltech.educonicet.gov.ar

From a biological standpoint, ophiobolanes have demonstrated a remarkable range of activities, extending far beyond their initial characterization as phytotoxins. nih.gov These activities include:

Cytotoxic Activity: Many ophiobolins, such as ophiobolin A, exhibit potent cytotoxicity against a variety of cancer cell lines, making them promising candidates for anticancer drug development. mdpi.comnih.govnih.gov

Antimicrobial Activity: Several members of the ophiobolin family have shown activity against bacteria and fungi. nih.govresearchgate.net

Nematicidal Activity: Ophiobolins have been proven to be effective against nematodes. nih.govebi.ac.uk

Anti-influenza and Anti-inflammatory Activity: Some studies have pointed towards the potential of ophiobolins in combating influenza and modulating inflammatory responses. nih.govnih.gov

Herbicidal Potential: Their inherent phytotoxicity is being explored for the development of natural herbicides for weed control. researchgate.net

The diverse biological profile of ophiobolanes continues to fuel research into their mechanisms of action and structure-activity relationships, aiming to unlock their full therapeutic and agricultural potential. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H46 |

|---|---|

Molecular Weight |

346.6 g/mol |

IUPAC Name |

(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane |

InChI |

InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1 |

InChI Key |

YDDRLCGKYATUCE-UTBISNFYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C |

Canonical SMILES |

CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Ophiobolanes

Fungal Producers of Ophiobolane Compounds

This compound compounds are synthesized by a range of fungal species, many of which are plant pathogens or endophytes. The first member of this family, ophiobolin A, was isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus, now known as Cochliobolus miyabeanus. mdpi.com Since then, numerous other ophiobolin analogs have been discovered from various fungal sources.

Prominent Fungal Genera and Species

Several fungal genera are notable for their production of this compound compounds. The majority of these compounds have been isolated from species within the genera Aspergillus and Bipolaris. mdpi.com For instance, Bipolaris species are known to produce ophiobolins A, B, I, J, L, and M, while Aspergillus species are sources of ophiobolins C, F, G, H, K, N, and U through W. mdpi.com

Other important this compound-producing genera include Cochliobolus, Ulocladium, Emericella, and Halorosellinia. mdpi.comresearchgate.netrsc.org For example, Cochliobolus heterostrophus can produce a variety of ophiobolins. mdpi.comrsc.org Ulocladium sp. has been identified as a producer of ophiobolin T. rsc.org Furthermore, Emericella variecolor, which has been reclassified as Aspergillus stellatus, is known to produce ophiobolins C, G, H, K, and N. mdpi.com Fungi from the genera Cephalosporium and Drechslera have also been reported to produce ophiobolins. researchgate.net

Table 1: Prominent Fungal Producers of Ophiobolanes

| Fungal Genus | Fungal Species | Example Ophiobolanes Produced |

|---|---|---|

| Aspergillus | Aspergillus sp., A. ustus, A. calidoustus, A. flocculosus | Ophiobolins C, F, G, H, K, N, U, W mdpi.comnih.govrsc.orgmdpi.com |

| Bipolaris | Bipolaris oryzae, B. maydis, B. leersiae | Ophiobolins A, B, I, J, L, M mdpi.comrsc.org |

| Cochliobolus | Cochliobolus heterostrophus, C. miyabeanus | Ophiobolin A, Ophiobolin C mdpi.comrsc.org |

| Ulocladium | Ulocladium sp. | 6-epi-ophiobolin G rsc.org |

| Emericella | Emericella variecolor (Aspergillus stellatus) | Ophiobolins C, G, H, K, N mdpi.com |

| Halorosellinia | Not specified | Not specified |

| Drechslera | Drechslera gigantea, D. zizaniae | Ophiobolin A rsc.org |

Isolation from Specific Ecological Niches

This compound-producing fungi have been isolated from a variety of ecological niches, highlighting their widespread distribution. Notably, these fungi have been found in marine environments, including as inhabitants of deep-sea sediments and as endophytes within marine organisms. mdpi.commdpi.com For instance, several ophiobolins have been isolated from marine-derived Aspergillus species. mdpi.com One study reported the discovery of new ophiobolins from a deep-sea fungus, Aspergillus sp. WHU0154, collected from the South China Sea at a depth of approximately 3200 meters. mdpi.com

Endophytic fungi, which live within the tissues of plants without causing apparent harm, are also a significant source of ophiobolanes. nih.gov These fungi have been isolated from various terrestrial and marine plants. nih.govresearchgate.net The production of bioactive compounds like ophiobolanes by endophytic fungi is thought to contribute to the host plant's defense mechanisms. nih.gov For example, an endophytic Aspergillus sp. isolated from the marine red alga Symphyocladia latiuscula was found to produce an this compound-related sesquiterpene. nih.gov

Role of Ophiobolanes as Fungal Secondary Metabolites

Ophiobolanes are classified as fungal secondary metabolites. researchgate.netmdpi.com Unlike primary metabolites, which are essential for the growth and development of the fungus, secondary metabolites are not required for these basic life processes under laboratory conditions. mdpi.com However, they are believed to play crucial roles in the survival and fitness of the producing organism in its natural environment. mdpi.com

The production of ophiobolanes and other secondary metabolites allows fungi to interact with their surroundings and compete with other organisms. mdpi.com For instance, many ophiobolins exhibit phytotoxic, antimicrobial, and nematicidal activities, suggesting their involvement in pathogenesis, defense against other microbes, and protection from predators. researchgate.netrsc.org The diverse biological activities of these compounds underscore their ecological significance for the fungi that produce them. rsc.org

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of ophiobolanes, like all terpenoids, begins with simple precursor molecules that are assembled into a complex carbon skeleton through a series of enzymatic reactions. The elucidation of these pathways has been a subject of extensive research, revealing the intricate molecular machinery responsible for the construction of the characteristic 5-8-5 fused ring system.

Precursor Metabolism: Mevalonate (B85504) (MVA) and 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathways

The universal building blocks for all isoprenoids, including ophiobolanes, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comjmb.or.kr Organisms utilize two primary pathways to synthesize these C5 precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. jmb.or.krnih.gov

In fungi, the MVA pathway is the operative route for isoprenoid precursor biosynthesis. uacdn.net This pathway, which occurs in the cytosol, starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govmetwarebio.com HMG-CoA is then reduced to mevalonate, which subsequently undergoes a series of phosphorylations and a decarboxylation to yield IPP. metwarebio.com

The MEP pathway, in contrast, is typically found in most bacteria, plastids of plants, and some protozoa. jmb.or.krwikipedia.org It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov While the MVA pathway is the primary source of IPP and DMAPP in fungi, understanding both pathways is crucial in the broader context of isoprenoid biosynthesis. guidetopharmacology.org

Formation of Isoprenoid Pyrophosphates (DMAPP, IPP, GFPP)

Once synthesized via the MVA pathway, IPP and DMAPP serve as the fundamental units for the construction of larger isoprenoid molecules. mdpi.comnih.gov The enzyme isopentenyl pyrophosphate isomerase catalyzes the interconversion of IPP and DMAPP. wikipedia.org

The biosynthesis of sesterterpenoids like ophiobolanes requires a C25 precursor, geranylfarnesyl pyrophosphate (GFPP). The formation of GFPP involves the sequential head-to-tail condensation of IPP units with DMAPP. This chain elongation is catalyzed by prenyltransferase (PT) enzymes. mdpi.com Specifically, a PT domain within a larger bifunctional enzyme, known as a sesterterpene synthase, is responsible for assembling four molecules of IPP with one molecule of DMAPP to generate the linear C25 GFPP. mdpi.com This GFPP molecule is then poised for the subsequent cyclization reactions that give rise to the complex tricyclic this compound skeleton. mdpi.com

Enzymatic Cyclization by Sesterterpene Synthases (STPSs)

The biosynthesis of the characteristic 5-8-5 tricyclic ring system of ophiobolanes is a complex process initiated by the enzymatic cyclization of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). nih.gov This crucial step is catalyzed by a class of enzymes known as sesterterpene synthases (STPSs). researchgate.net In fungi, these are often bifunctional enzymes containing both a prenyltransferase (PT) domain and a terpene cyclase (TC) domain. researchgate.netmdpi.com The PT domain is responsible for synthesizing GFPP from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). sci-hub.ru

The TC domain then orchestrates a complex cascade of cyclization reactions. sci-hub.ru The process is believed to commence with an initial cyclization of GFPP to form a carbocation intermediate. nih.gov This is followed by a series of intramolecular reactions, including a significant hydride shift and a transannular cyclization, which ultimately forges the distinctive 5-8-5 fused ring skeleton of the ophiobolin family. nih.gov An example of such an enzyme is Ophiobolin F synthase (AcOS) from Aspergillus clavatus, which was the first sesterterpene synthase identified to produce an ophiobolin. sci-hub.ru The sequence identity between AcOS and the diterpene synthase PaFS, which also produces a 5-8-5 fused ring system, suggests a shared evolutionary origin and a similar carbocationic intermediate in their reaction mechanisms. sci-hub.ru

Post-Synthetic Oxidative Modifications by Cytochrome P450s and Oxidoreductases

Following the formation of the initial ophiobolin skeleton, such as ophiobolin F, a variety of structurally diverse ophiobolanes are generated through post-synthetic modifications. nih.govnih.gov These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases, such as FAD-dependent oxidoreductases. nih.govnih.govnih.gov These enzymes introduce various functional groups, including hydroxyls, aldehydes, and carboxyls, at different positions on the ophiobolin core structure. nih.gov

For instance, in the biosynthesis of ophiobolin A in Bipolaris maydis, the P450 enzyme OblB is responsible for the oxidation of C5 and C21 of ophiobolin F. nih.govresearchgate.net Similarly, in Aspergillus ustus, the P450 enzyme OblBAu is involved in oxidative modifications. nih.gov Another key modification is the dehydrogenation of the side chain at the C16-C17 position, a reaction facilitated by an FAD-dependent oxidoreductase known as OblC. nih.govnih.gov The interplay of these oxidative enzymes leads to the production of a wide array of ophiobolin derivatives, each with potentially distinct biological activities. nih.govnih.gov The specific P450s and oxidoreductases present in a given fungal strain contribute to the unique profile of ophiobolanes it produces. nih.gov

Genetic Basis of Biosynthesis: Characterization of Gene Clusters (e.g., obl)

The genes responsible for ophiobolin biosynthesis are typically organized into biosynthetic gene clusters (BGCs), often referred to as obl clusters. nih.govencyclopedia.pub These clusters contain the genes encoding the key enzymes required for the production of ophiobolanes, including the sesterterpene synthase (e.g., oblA), cytochrome P450s (e.g., oblB), and sometimes other regulatory and transport proteins. nih.govencyclopedia.pub The discovery and characterization of these obl gene clusters in various fungal species, such as Aspergillus clavatus, Bipolaris maydis, and Aspergillus stellatus (formerly Emericella variecolor), have been instrumental in elucidating the biosynthetic pathway. nih.govencyclopedia.pub

Interestingly, the composition and organization of these gene clusters can vary between different ophiobolin-producing fungi. nih.govencyclopedia.pub For example, in Aspergillus ustus 094102, the gene cluster responsible for ophiobolin biosynthesis, designated oblAu, was identified and found to contain the ophiobolin F synthase gene (oblAAu) and a P450 gene (oblBAu). nih.gov However, the FAD-dependent oxidase gene (oblCAu), responsible for a key side-chain modification, was found to be unclustered, located elsewhere in the genome. nih.govencyclopedia.pub This suggests that while the core biosynthetic machinery is often clustered, the genes for tailoring enzymes can sometimes be located outside the primary BGC. Furthermore, research in A. ustus has revealed that the biosynthesis of the ophiobolin skeleton can involve a complex interplay between five different gene clusters related to the biosynthesis of C15, C20, C25, and C30 terpenoids. nih.gov

Compartmentalized Biosynthesis within Fungal Cells

The biosynthesis of fungal natural products, including ophiobolanes, is a highly organized process that often involves subcellular compartmentalization. nih.gov Eukaryotic fungal cells possess distinct organelles that can house specific enzymatic steps, creating compartmentalized assembly lines for efficient production. nih.gov While direct evidence for the specific subcellular localization of all this compound biosynthetic enzymes is still emerging, the general principles of fungal secondary metabolism suggest that different stages of the pathway may occur in different cellular compartments. nih.gov

For instance, the initial steps of terpenoid biosynthesis, which produce the precursors IPP and DMAPP, occur in the cytoplasm and mitochondria. The subsequent formation of the ophiobolin skeleton by sesterterpene synthases and modifications by membrane-bound enzymes like cytochrome P450s likely take place at the endoplasmic reticulum. frontiersin.org There is also evidence for the involvement of endosomes in the biosynthesis and trafficking of other fungal secondary metabolites, such as melanin, which could be a model for understanding the transport of ophiobolin intermediates and final products. nih.gov This compartmentalization is thought to enhance the efficiency of the biosynthetic pathway and may also serve to protect the cell from the potential toxicity of the intermediates or final products. nih.gov

Ecological and Inter-Species Interactions Mediated by Ophiobolanes

Role as Phytotoxins in Host-Pathogen Systems

Ophiobolanes are well-documented as phytotoxins, playing a significant role in the interactions between pathogenic fungi and their plant hosts. nih.govresearchgate.net These compounds are produced by various plant pathogenic fungi and can cause a range of symptoms in susceptible plants, including chlorosis, necrosis, wilting, and growth inhibition. jabonline.in The production of these toxins is often directly linked to the pathogen's ability to cause disease. researchgate.net

For example, ophiobolin A, produced by Bipolaris maydis, the causative agent of Southern Corn Leaf Blight, is a notable phytotoxin. These toxins can disrupt various cellular processes in the host plant, such as membrane integrity and ion transport, ultimately leading to cell death and facilitating the pathogen's invasion and colonization. researchgate.net The study of these phytotoxins is crucial for understanding the mechanisms of plant disease and for developing strategies to enhance crop resistance. jabonline.in

Contribution to Microbial Chemical Defense and Communication

Beyond their role as phytotoxins, ophiobolanes and other fungal secondary metabolites contribute to the chemical defense and communication of the producing organisms. nih.govfrontiersin.org Fungi exist in complex microbial communities where they compete for resources with other fungi and bacteria. nih.gov The production of antimicrobial compounds is a key strategy for fungi to inhibit the growth of competitors. nih.gov

Additionally, some fungal secondary metabolites can interfere with microbial communication systems, such as bacterial quorum sensing. nih.gov While direct evidence for ophiobolanes in quorum sensing interference is not explicitly detailed, it represents a plausible mechanism by which fungi can modulate their microbial environment. Chemical signals are fundamental to the interactions within the rhizosphere, the area of soil directly influenced by plant roots, where a complex interplay between plants, fungi, and bacteria occurs. frontiersin.org The production of bioactive compounds like ophiobolanes can influence the composition and dynamics of these microbial communities.

Advanced Methodologies for Structural Elucidation and Chemical Characterization of Ophiobolanes

Chromatographic Separation and Isolation Strategies

Preparative Column Chromatography and Thin Layer Chromatography (TLC)

Preparative column chromatography is a fundamental technique for the large-scale purification of target compounds from complex mixtures. This method separates molecules based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) while a mobile phase passes through the column. For ophiobolane isolation, this technique is crucial for separating individual sesterterpenoids from crude fungal extracts. Thin Layer Chromatography (TLC) is an essential complementary method, primarily used for the rapid, qualitative monitoring of the separation process achieved in column chromatography. It allows for the visualization of the composition of different fractions, helping to identify which fractions contain the compounds of interest.

In a practical application, researchers successfully isolated several ophiobolin compounds from fungal extracts of Aspergillus calidoustus and Aspergillus insuetus. The process began with loading the crude extract onto a diol flash column. The separation was achieved by eluting with a sequence of solvents of increasing polarity, starting with heptane (B126788) and progressing to dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and finally methanol (B129727) (MeOH). The fractions identified as active were then subjected to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on C18 or C6-Phenyl columns to yield pure compounds like Ophiobolin C, 6-epiophiobolin G, Ophiobolin U, Ophiobolin H, and 6-epiophiobolin N.

Table 1: Chromatographic Methods for Ophiobolin Isolation

| Compound | Fungal Source | Initial Separation | Final Purification |

|---|---|---|---|

| Ophiobolin C, 6-epiophiobolin G | A. calidoustus | Diol flash column | Semi-preparative HPLC (Luna II, C18) |

| Ophiobolin U, Ophiobolin H, 6-epiophiobolin N | A. insuetus | Diol flash column, RP C18 flash column | Semi-preparative HPLC (Gemini, C6-Ph) |

Targeted Dereplication Techniques (e.g., LC-DAD-HRMS Dereplication)

Dereplication is a critical process in natural product discovery that aims to rapidly identify known compounds in an extract, thereby avoiding their time-consuming reisolation. Targeted dereplication using Liquid Chromatography-Diode Array Detection-High Resolution Mass Spectrometry (LC-DAD-HRMS) is a powerful strategy for this purpose. This technique provides two orthogonal data points for each compound: the UV-Vis spectrum from the DAD and the accurate mass measurement from the HRMS. This wealth of data allows for confident comparison against comprehensive databases of known natural products.

In the search for novel anti-leukemia agents, a combined analytical and bio-guided approach utilized LC-DAD-HRMS dereplication to screen 289 fungal extracts. This method successfully identified known ophiobolins C, H, and K, as well as several 6-epi-ophiobolins. More significantly, the technique facilitated the discovery of a novel compound, Ophiobolin U. By correlating the structural data obtained through dereplication with bioactivity results, researchers were able to establish structure-activity relationships, noting that a C3-hydroxy group, a C21-aldehyde, and a cis-fused A/B ring system were essential for potent cytotoxic activity.

Integrated Approaches for Natural Product Discovery and Characterization

The discovery of novel ophiobolanes and the full exploration of their chemical diversity often require integrated strategies that combine microbial cultivation techniques with advanced analytical and computational methods.

One-Strain Many-Compound (OSMAC) Strategy for Metabolite Diversification

The One-Strain Many-Compound (OSMAC) strategy is a powerful approach in microbial natural product discovery that leverages the principle that a single microbial strain can produce a variety of secondary metabolites under different culture conditions. Many biosynthetic gene clusters in microorganisms remain "silent" under standard laboratory fermentation conditions. By systematically altering cultivation parameters such as media composition, pH, temperature, or aeration, these silent gene clusters can be activated, leading to the production of novel or previously undetected compounds.

This strategy has been successfully applied to induce the production of ophiobolanes. For example, the fungus Ulocladium sp., isolated from a lichen, was cultivated in different media. While it produced antifungal polyketides on a rice medium, cultivating the same strain in liquid Czapek or Potato Dextrose Broth (PDB) medium led to the detection of five this compound sesterterpenes (compounds 315–319). This demonstrates the effectiveness of the OSMAC approach in diversifying the metabolic output of a single fungal strain to uncover new this compound structures.

Bio-guided Fractionation and Activity-Based Profiling

Bio-guided fractionation is a classic and effective strategy for isolating bioactive natural products. The process involves separating a crude extract into fractions using chromatographic techniques and testing each fraction for a specific biological activity. The most active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated. This targeted approach ensures that the chemical isolation efforts are focused on the most biologically relevant molecules within a complex extract.

This methodology was instrumental in the discovery of ophiobolins with activity against leukemia cells. Researchers screened a library of fungal extracts and selected the most active candidates for large-scale cultivation and fractionation. The crude extracts were separated using flash chromatography, and the resulting fractions were tested for their ability to induce apoptosis in leukemia cells. By tracking the bioactivity, the researchers were able to isolate a series of ophiobolins, including the novel Ophiobolin U, and confirm their cytotoxic effects at nanomolar concentrations. This approach not only leads to the discovery of active compounds but also allows for the simultaneous profiling of the biological activities of different fractions and purified molecules.

Computational Tools for Structure Prediction and Verification (e.g., CASE-3D)

The final step in the characterization of a new this compound is the unambiguous determination of its chemical structure. While spectroscopic methods like NMR are the gold standard, computational tools play an increasingly important role in predicting and verifying complex structures. Computer-Assisted Structure Elucidation (CASE) programs, such as CASE-3D, utilize spectroscopic data (primarily 2D NMR) to generate and rank possible chemical structures that are consistent with the experimental evidence.

These computational approaches are integrated into modern natural product discovery pipelines. For instance, after initial identification via dereplication, the structures of novel compounds can be confirmed using CASE methods. The ACD/Structure Elucidator Suite is one such tool that aids in the elucidation of structures by comparing experimental data with predicted spectra for various candidate structures. This integration of computational verification with spectroscopic analysis provides a higher degree of confidence in the final structural assignment of newly discovered ophiobolanes.

Chemical Synthesis and Derivatization of Ophiobolane Scaffolds

Synthetic Challenges Associated with the Ophiobolane Ring System

The core structure of ophiobolanes is characterized by several features that make its total synthesis a difficult endeavor. These challenges have spurred the development of elegant and innovative synthetic strategies to construct this unique sesterterpenoid framework.

The defining feature of the this compound skeleton is its tricyclic system, where two five-membered rings are fused to a central eight-membered ring. escholarship.orgnih.gov This 5-8-5 arrangement is a significant synthetic hurdle. uni-muenchen.de The construction of medium-sized rings, such as the eight-membered B-ring, is entropically disfavored and often requires specialized cyclization strategies to overcome high activation barriers and competing side reactions, such as transannular reactions. oup.comnih.gov Early synthetic efforts often involved the stepwise construction of the rings, which resulted in lengthy and inefficient routes. escholarship.org More recent and advanced strategies have focused on developing cascade reactions that can form multiple rings in a single, efficient step, mimicking the proposed biosynthetic pathways. escholarship.orgresearchgate.net

Ophiobolanes are rich in stereochemistry, with multiple stereogenic centers, many of which are contiguous (located next to each other). escholarship.org For example, (+)-Ophiobolin A possesses eight stereogenic centers. pharm.or.jp The precise control of the relative and absolute stereochemistry of these centers is a major challenge. The five-membered A-ring, for instance, contains three consecutive stereogenic centers. pharm.or.jp Furthermore, the fusion of the rings creates additional stereochemical complexity, including the formation of quaternary carbon centers—a carbon atom bonded to four other carbon atoms—which are notoriously difficult to construct. pharm.or.jpacs.org The CD-ring system in (+)-Ophiobolin A, a spirocyclic ether, contains five stereogenic centers, four of which are in succession, and a quaternary stereocenter at the trans-fused BC-ring junction. pharm.or.jp

Advanced Synthetic Methodologies

To address the challenges posed by the this compound structure, chemists have employed and developed a range of powerful synthetic methods. These advanced techniques have been crucial in the successful construction of the complex this compound core.

Ring-closing metathesis (RCM) has emerged as a powerful and widely used reaction for the formation of cyclic compounds, including the challenging eight-membered ring of the this compound core. wikipedia.orgmedwinpublishers.com RCM utilizes metal catalysts, most notably those based on ruthenium (Grubbs catalysts) or molybdenum, to form a new double bond within a molecule, thereby closing a ring. organic-chemistry.org In the total synthesis of (+)-Ophiobolin A, RCM was successfully used for the first time to construct the eight-membered carbocyclic ring. nih.govresearchgate.net The success of this key step was found to be highly dependent on the substrate, requiring specific protecting groups at certain positions to facilitate the desired cyclization. nih.govresearchgate.net While powerful, the RCM reaction to form the eight-membered ring was not trivial and required significant optimization to achieve the desired product over potential dimers or other side products. oup.comnih.gov

Stereoselective cyclization reactions are critical for establishing the numerous stereocenters within the this compound framework. The Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed reaction of an electrophile with an allylsilane, is a versatile carbon-carbon bond-forming reaction. frontiersin.orgwikipedia.org An intramolecular version of this reaction has been ingeniously applied in the synthesis of ophiobolanes. nih.gov Specifically, a stereoselective intramolecular Hosomi-Sakurai cyclization was a key step in constructing the spirocyclic CD-ring system of (+)-Ophiobolin A. nih.govresearchgate.net This reaction allowed for the controlled formation of this complex part of the molecule, demonstrating the power of this methodology in the synthesis of intricate natural products. Other innovative cyclization strategies, such as radical cascades and photoinduced cycloisomerizations, have also been developed to forge the 5-8-5 carbocyclic core of the ophiobolins. escholarship.orgnih.govchemrxiv.orgnih.gov

Convergent Synthetic Strategies for Complex Fragment Assembly

Convergent synthesis, which involves the independent synthesis of complex fragments followed by their strategic coupling, is a powerful approach for constructing complex molecules like ophiobolanes. This method is often more efficient than linear synthesis, where the molecule is built step-by-step in a single sequence.

The first total synthesis of (+)-Ophiobolin A, accomplished by Nakada and coworkers, serves as a landmark example of a convergent strategy. oup.comthieme-connect.comorganic-chemistry.org Their approach hinged on the assembly of two major fragments: an A-ring precursor and a spirocyclic CD-ring moiety. pharm.or.jp

Key aspects of this convergent synthesis include:

CD-Ring Synthesis: The challenging spirocyclic CD-ring system, which contains five stereogenic centers, was constructed via a Lewis acid-promoted intramolecular Hosomi-Sakurai reaction. pharm.or.jp

A-Ring Synthesis: A separate synthetic route was developed to prepare the A-ring fragment, an aldehyde. thieme-connect.com

Fragment Coupling: The two fragments were joined using a Reformatsky-type reaction under Utimoto's conditions, coupling the A-ring aldehyde with an α-bromo ketone derivative of the CD-ring. thieme-connect.comresearchgate.net This step efficiently formed the bond between the two complex parts of the molecule.

Eight-Membered Ring Formation: A critical step in the synthesis was the formation of the central eight-membered B-ring. This was achieved through a ring-closing metathesis (RCM) reaction at a late stage of the synthesis. oup.comthieme-connect.com The success of this RCM reaction was sensitive to steric hindrance and required careful selection of protecting groups. researchgate.net

This convergent approach allowed for the efficient and stereocontrolled assembly of the complex tetracyclic core of (+)-Ophiobolin A, establishing all eight of its stereogenic centers. oup.compharm.or.jp Other synthetic strategies, such as those employing radical polycyclization cascades, also demonstrate the modular assembly of fragments to build the this compound scaffold. nih.govnih.gov

Rational Derivatization for Structure-Activity Relationship (SAR) Studies

Rational derivatization of the this compound scaffold is essential for understanding which parts of the molecule are responsible for its biological activity. These structure-activity relationship (SAR) studies guide the design of new analogues with improved potency or selectivity. ulb.ac.be

Chemical Modification of Key Functional Groups (e.g., C5, C21-dicarbonyl)

Numerous SAR studies have identified the 1,4-dicarbonyl functionality at positions C5 and C21 as being critical for the anticancer and anti-inflammatory activities of the ophiobolin family. mdpi.comresearchgate.netnih.govnih.gov This reactive moiety is believed to be the pharmacophore, the part of the molecule that interacts with biological targets.

The importance of the C5, C21-dicarbonyl group is demonstrated by the significant loss of biological activity observed when it is modified or eliminated. researchgate.netresearchgate.netnih.govresearchgate.net The reactivity of this group allows it to undergo a Paal-Knorr reaction with primary amines, such as the side chain of lysine (B10760008) residues on proteins or the headgroup of phosphatidylethanolamine (B1630911) (PE), a lipid component of cell membranes. nih.govnih.govelifesciences.org This covalent modification of biological macromolecules is thought to be a key part of ophiobolin A's mechanism of action. researchgate.net

In contrast, modifications to other parts of the molecule, such as the C18, C19-alkene in the side chain, are often tolerated, with analogues retaining a significant portion of their antiproliferative potency. researchgate.netresearchgate.netnih.gov

Table 1: SAR of this compound C5/C21-Dicarbonyl Modifications

| Modification Type | Example Compound(s) | Effect on Anticancer Activity | Reference(s) |

|---|---|---|---|

| Intact Dicarbonyl | Ophiobolin A, Ophiobolin K | High activity | researchgate.netresearchgate.net |

| Reduction of Carbonyl | 21,21-O-dihydroophiobolin A | Significant drop in activity | researchgate.netresearchgate.net |

| Conversion to Heterocycle | Pyridazine or Furan derivatives | Significantly reduced potency | nih.gov |

| Conversion to Acetal (B89532) | Bis-acetal derivatives | Activity retained (prodrug effect) | nih.gov |

| Elimination of Dicarbonyl | Anhydro-ophiobolin A | Significant drop in activity | nih.gov |

Design and Synthesis of Acid-Sensitive this compound Analogues

One strategy to improve the tumor selectivity of anticancer agents is to design prodrugs that are activated in the specific microenvironment of the tumor. nih.gov Many solid tumors have a microenvironment that is more acidic (lower pH) than normal tissues. nih.gov This feature can be exploited by linking a drug to a carrier via an acid-sensitive chemical bond, which breaks and releases the active drug preferentially at the tumor site.

Researchers have applied this concept to ophiobolin A (OpA) by synthesizing acid-sensitive acetal analogues. nih.gov The reactive C5, C21-dicarbonyl group can be converted into bis-acetals by reacting OpA with alcohols in the presence of an acid. nih.gov These acetals are generally stable at the neutral pH of healthy tissues but are designed to be hydrolytically labile at the lower pH found in tumors, regenerating the active dicarbonyl compound. nih.govnih.gov

This approach aims to:

Mask the reactive dicarbonyl group during circulation in the body, potentially reducing off-target reactivity. nih.gov

Achieve targeted release of the active ophiobolin A within the acidic tumor microenvironment, thereby enhancing its selectivity. nih.gov

Studies have identified such acid-sensitive OpA analogues that demonstrate selective killing of glioblastoma (GBM) cells grown in cultures at a reduced pH compared to those maintained under normal neutral conditions. nih.gov This work highlights the potential of developing ophiobolin-based prodrugs with enhanced tumor-targeting capabilities. nih.gov

Development of Chemical Probes for Target Identification

Chemical probes are essential tools for elucidating the mechanism of action of bioactive molecules. mskcc.org They are modified versions of the parent compound, incorporating a tag for detection (like a fluorescent dye) or for capturing binding partners (like a biotin (B1667282) group for affinity purification). The potent biological activities of ophiobolins have made them attractive targets for the development of such probes. researchgate.net

The development of this compound-based probes leverages the known reactivity of the molecule:

Fluorescent Probes: Fluorescent analogues of ophiobolin A have been prepared. ulb.ac.be These probes contain a fluorophore, allowing for the visualization of the molecule's distribution within cells using techniques like fluorescence microscopy. This can help identify where the compound accumulates and interacts with cellular components. spandidos-publications.comspandidos-publications.com

Affinity-Based Probes: The ability of the C5, C21-dicarbonyl group to form covalent bonds with primary amines is the foundation for designing affinity-based probes. researchgate.netnih.gov By attaching a tag (e.g., biotin) via a linker to a part of the this compound scaffold that does not disrupt its activity, these probes can be used to "fish" for and identify their cellular targets. nomuraresearchgroup.com After the probe covalently binds to its target protein(s), the complex can be pulled out of the cell lysate using the tag and the protein identified by mass spectrometry. elifesciences.orgharvard.edu Unbiased genetic screens and reactivity studies have identified phosphatidylethanolamine (PE) and the protein calmodulin as molecular targets of ophiobolin A, demonstrating the utility of such approaches. elifesciences.orgnomuraresearchgroup.com

These chemical biology tools are crucial for mapping the interactions of ophiobolanes within the cell, validating their targets, and uncovering the complex mechanisms that underlie their potent biological effects. ulb.ac.be

Biological Activities and Molecular Mechanisms of Action of Ophiobolanes

Mechanisms of Cytotoxic and Antiproliferative Effects (In Vitro Investigations)

Ophiobolin A (OPA), a prominent member of the ophiobolane family, has been shown to induce a non-apoptotic form of programmed cell death known as paraptosis, particularly in cancer cells that are resistant to traditional apoptosis-inducing therapies. researchgate.netchemrxiv.org This alternative cell death pathway is a key component of OPA's anticancer activity, offering a potential strategy to overcome the intrinsic resistance of certain tumors, such as glioblastoma multiforme (GBM), to conventional treatments. nih.govnih.gov

Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria. nih.govnih.govnih.govfrontiersin.org Unlike apoptosis, paraptosis does not involve the activation of caspases, a family of proteases central to the apoptotic cascade. nih.govnih.gov Studies have shown that OPA-induced cell death in various glioblastoma cell lines is not associated with the typical markers of apoptosis or necroptosis. nih.gov Instead, it is characterized by the progressive formation of large vacuoles that eventually occupy a significant portion of the cellular space, leading to cell death. nih.gov This paraptosis-like cell death has been observed in several glioma cell lines, including T98G, U373MG, U343, U251N, U251MG, and A172, upon treatment with OPA. nih.gov

The induction of paraptosis by OPA appears to be linked to the disruption of intracellular homeostasis, particularly involving ion regulation and ER stress. nih.govnih.gov One proposed mechanism involves the inhibition of the big conductance Ca2+-activated K+ (BKCa) channel, leading to a disruption of internal potassium ion homeostasis and subsequent cellular swelling and vacuolization. nih.govnih.gov Additionally, OPA-induced ER stress, mediated by the accumulation of misfolded proteins, plays a critical role in triggering paraptosis-like cell death. nih.gov

A hallmark of ophiobolin-induced cytotoxicity is the dramatic alteration of cellular morphology, most notably the extensive vacuolization of the endoplasmic reticulum (ER) and mitochondria. nih.govnih.govnih.gov This process is a key feature of the paraptosis-like cell death triggered by compounds like Ophiobolin A (OPA). nih.govnih.govnih.gov

Upon exposure to OPA, cancer cells, particularly glioblastoma cells, exhibit a time-dependent formation of large cytoplasmic vacuoles. nih.govnih.gov These vacuoles are not random occurrences but are primarily derived from the dilation and subsequent fusion of the ER and mitochondria. nih.govnih.govnih.gov Electron microscopy studies have revealed that the cisternae of the ER become distended, and mitochondria appear shortened in the early stages of treatment. nih.gov As the process progresses, the swollen ER expands and fuses, leading to a dramatic dilation of the perinuclear space and the formation of large vacuoles that can occupy most of the cell's volume. nih.gov

The swelling of these organelles is thought to be a consequence of disrupted cellular homeostasis. nih.gov For instance, the inhibition of BKCa channels by OPA can lead to an increase in intracellular potassium, causing water to enter the cell to maintain osmotic balance, which in turn leads to the swelling of the ER and mitochondria. nih.gov Furthermore, OPA can induce ER stress by causing the accumulation of misfolded proteins, which may exert an osmotic force that draws water from the cytoplasm into the ER lumen, causing it to distend. nih.gov The close physical and functional relationship between the ER and mitochondria means that stress in one organelle can impact the other, contributing to the observed morphological changes. nih.gov

| Compound | Cell Line(s) | Observed Morphological Changes | Underlying Mechanism |

|---|---|---|---|

| Ophiobolin A | Glioblastoma (T98G, U373MG, etc.) | Extensive cytoplasmic vacuolization, dilation and fusion of ER and mitochondria. nih.govnih.gov | Induction of paraptosis, ER stress, disruption of ion homeostasis. nih.govnih.gov |

| Ophiobolin A | Human Melanoma (A375, CHL-1) | Mitochondrial network fragmentation. nih.gov | Depolarization of mitochondrial membrane potential, ROS production. nih.gov |

A crucial aspect of the bioactivity of ophiobolanes is their ability to form covalent bonds with intracellular macromolecules. researchgate.netelifesciences.orgnih.gov This reactivity is attributed to the presence of specific functional groups within their chemical structure, particularly a 1,4-dicarbonyl moiety in Ophiobolin A (OPA), which enables them to interact with nucleophilic residues on proteins and lipids. elifesciences.orgnih.gov

Ophiobolin A can react with primary amines, such as the side chains of lysine (B10760008) residues on proteins, through a Paal-Knorr reaction to form pyrrole-containing adducts. researchgate.netelifesciences.org This covalent modification, known as pyrrolylation, can alter the structure and function of the target proteins, leading to downstream biological effects. nih.gov The conversion of a positively charged lysine residue to a neutral, hydrophobic pyrrole (B145914) can disrupt electrostatic interactions and protein folding, potentially leading to protein misfolding and aggregation. nih.gov

The ability of OPA to covalently modify lysine residues has been implicated in its inhibition of calmodulin, a calcium-binding protein involved in numerous cellular processes. researchgate.net More broadly, the covalent modification of various intracellular proteins is thought to contribute to the cytotoxic effects of OPA. nih.gov Chemoproteomic studies have identified specific lysine targets of OPA, such as lysine K72 of COX5A, a subunit of complex IV in the electron transport chain, highlighting a mechanism for OPA-induced mitochondrial dysfunction. nih.govnih.gov

In addition to proteins, Ophiobolin A has been shown to react with the primary amine headgroup of phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes. elifesciences.orgnih.gov This reaction also proceeds via a Paal-Knorr mechanism, resulting in the formation of a covalent PE-OPA adduct. elifesciences.orgnih.gov The formation of this adduct has significant consequences for membrane integrity. elifesciences.orgnih.gov

The transformation of the small, polar ethanolamine (B43304) headgroup of PE into a bulky, hydrophobic pyrrole-containing structure alters the biophysical properties of the lipid. elifesciences.orgnih.gov This change is believed to destabilize the lipid bilayer, leading to increased membrane permeability and leakiness. elifesciences.orgnih.gov Experiments using artificial liposomes have demonstrated that OPA-induced membrane leakage is dependent on the concentration of PE within the membrane, supporting the hypothesis that this interaction is a key driver of OPA's cytotoxicity. elifesciences.orgnih.gov The destabilization of cellular membranes, particularly the plasma membrane, represents a significant mechanism by which OPA induces cell death. elifesciences.orgnih.gov

| This compound | Macromolecule Target | Type of Modification | Functional Consequence |

|---|---|---|---|

| Ophiobolin A | Proteins (e.g., Calmodulin, COX5A) | Pyrrolylation of lysine residues. researchgate.netnih.gov | Inhibition of protein function, protein misfolding, mitochondrial dysfunction. researchgate.netnih.gov |

| Ophiobolin A | Phosphatidylethanolamine (PE) lipids | Formation of pyrrole-containing adducts with the ethanolamine headgroup. elifesciences.org | Destabilization of the lipid bilayer, increased membrane permeability, cell death. elifesciences.orgnih.gov |

Motility Inhibition: Ophiobolin A (OPA) has been shown to inhibit the proliferation and migration of cancer cells, such as glioblastoma multiforme (GBM) cells. nih.govnih.gov This effect is associated with marked changes in the dynamic organization of the F-actin cytoskeleton. nih.govnih.gov The ability to impede cell motility is a crucial aspect of anticancer activity, as it can potentially limit tumor invasion and metastasis. mdpi.comnumberanalytics.com The inhibition of motility by OPA may be linked to its effects on ion channel activity, such as the big conductance Ca2+-activated K+ (BKCa) channel. nih.govnih.gov

Membrane Depolarization: OPA can induce depolarization of the mitochondrial membrane potential. nih.govresearchgate.net This is a key indicator of mitochondrial dysfunction and can lead to a cascade of events, including the production of reactive oxygen species (ROS) and the activation of cell death pathways. nih.gov The dissipation of the mitochondrial membrane potential has been observed in various cell types upon OPA treatment, including boar spermatozoa and human melanoma cells. nih.govnih.gov This effect underscores the mitochondria as a central target of OPA's cytotoxic action. nih.gov

Reduction in Stemness: While direct evidence for the reduction of cancer stemness by ophiobolanes is an emerging area of research, their ability to target fundamental cellular processes suggests a potential impact on cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that contribute to tumor initiation, progression, and resistance to therapy. By inducing non-apoptotic cell death pathways and disrupting key cellular functions, ophiobolanes may be effective against these otherwise resilient cell populations. Further investigation is needed to fully elucidate the effects of ophiobolanes on CSCs and the underlying molecular mechanisms.

Interference with Specific Cell Signaling Nodes and Pathways

Ophiobolanes are known to perturb various cell signaling pathways, contributing to their cytotoxic effects against cancer cells. Their mechanisms often involve direct interaction with key signaling proteins or disruption of signaling cascades.

A primary and well-documented target of Ophiobolin A is calmodulin (CaM) , a crucial calcium-sensing protein that modulates numerous cellular processes. caymanchem.com Ophiobolin A acts as a potent, irreversible inhibitor of CaM. nih.govhellobio.com This inhibition is achieved through a covalent modification, specifically by reacting with lysine residues on the CaM molecule. caymanchem.comnih.gov The interaction is more pronounced in the presence of Ca2+. nih.gov The inhibition of CaM by Ophiobolin A disrupts CaM-dependent signaling, which can affect cell cycle progression and other vital functions. oup.comspandidos-publications.com For instance, the inhibition of calmodulin-activated cyclic nucleotide phosphodiesterase is a known consequence of this interaction, with an IC50 value of 9 μM. nih.govmedchemexpress.com This interaction has been implicated in the compound's phytotoxic and anticancer activities. nih.govoncotarget.com

Recent studies have expanded the understanding of ophiobolin's interference with signaling pathways beyond CaM. For example, Ophiobolin A has been shown to inhibit the functional membrane organization of oncogenic K-Ras, a protein frequently mutated in cancer, thereby impeding cancer stem cell features. frontiersin.org

Furthermore, some ophiobolins, like Ophiobolin O, have been reported to exert their antitumor effects by affecting pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling cascades in breast cancer cells. researchgate.net In human melanoma cells, Ophiobolin A induces autophagy and activates the mitochondrial pathway of apoptosis. plos.org This involves the depolarization of the mitochondrial membrane, production of reactive oxygen species, and fragmentation of the mitochondrial network. plos.org This ultimately leads to the activation of caspases-9 and -3 and the cleavage of PARP. plos.org

In human glioblastoma cells, which are often resistant to apoptosis, Ophiobolin A induces a non-apoptotic form of cell death known as paraptosis-like cell death. nih.govulb.ac.be This process is characterized by vacuolization arising from the swelling and fusion of mitochondria and/or the endoplasmic reticulum and is linked to the inhibition of the big conductance Ca2+-activated K+ (BKCa) channel. nih.gov Another proposed mechanism for Ophiobolin A's cytotoxicity involves its reaction with the ethanolamine head group of phosphatidylethanolamine (PE) in the cell membrane, forming covalent adducts that destabilize the lipid bilayer. nih.govelifesciences.org

Antimicrobial Activities and Underlying Mechanisms

Ophiobolanes have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and nematodes.

Antibacterial Efficacy Against Bacterial Strains (e.g., Bacillus subtilis, Methicillin-Resistant Staphylococcus aureus)

Several ophiobolin compounds have shown antibacterial properties. For instance, Ophiobolins P and T, isolated from the endolichenic fungus Ulocladium sp., displayed moderate antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govfao.org Ophiobolin T also showed moderate activity against the Bacille Calmette-Guerin strain. nih.govfao.org

Ophiobolin K has been found to be particularly potent against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.1 μg/mL. oup.com Its activity against Gram-negative bacteria was weaker. oup.com The phytopathogenic fungus Bipolaris oryzae produces ophiobolin derivatives, such as 3-anhydro-6-hydroxy-ophiobolin A, which inhibit the growth of MRSA. nih.govresearchgate.net Additionally, bipolatoxin D and ophiobolin A lactone, isolated from Bipolaris species TJ403-B1, exhibited significant inhibitory activity against Enterococcus faecalis. frontiersin.org

| Compound | Bacterial Strain | Observed Activity |

|---|---|---|

| Ophiobolin P | Bacillus subtilis, MRSA | Moderate antibacterial activity nih.govfao.org |

| Ophiobolin T | Bacillus subtilis, MRSA, Bacille Calmette-Guerin | Moderate antibacterial activity nih.govfao.org |

| Ophiobolin K | Bacillus subtilis, Staphylococcus aureus | Potent activity (MIC 0.78-3.1 μg/mL) oup.com |

| 3-anhydro-6-hydroxy-ophiobolin A | MRSA | Inhibits growth nih.govresearchgate.net |

| Bipolatoxin D | Enterococcus faecalis | Significant inhibition (MIC 8 μg/mL) frontiersin.org |

| Ophiobolin A lactone | Acinetobacter baumannii, Enterococcus faecalis | Significant inhibition (MIC 8 μg/mL) frontiersin.org |

Antifungal Properties and Targets

Ophiobolins also possess significant antifungal capabilities. Both Ophiobolin A and B have demonstrated activity against various fungal strains. lktlabs.com Ophiobolin A has been shown to inhibit the growth of several fungi, including Aspergillus flavus and Candida albicans. oup.com In zygomycetes like Mucor circinelloides, Ophiobolin A inhibits sporangiospore germination and causes morphological abnormalities, such as the formation of swollen, septated cells and cytoplasm leakage. oup.com The mechanism of antifungal action is thought to be related to the induction of hyphal malformations. oup.com Ophiobolin O has also been noted for its antifungal properties. ontosight.ai

Nematocidal Activity Against Invertebrate Models (e.g., Caenorhabditis elegans)

Ophiobolins have been identified as potent nematocidal agents. A series of ophiobolins, including Ophiobolin C and Ophiobolin M, were isolated based on their activity against the free-living nematode Caenorhabditis elegans. ebi.ac.uk These compounds act as non-competitive inhibitors of ivermectin binding to membranes prepared from C. elegans. ebi.ac.uk Ivermectin's nematocidal action is mediated through glutamate-gated chloride channels, suggesting that ophiobolins may interact with this or a related site to exert their effects. ebi.ac.uknih.gov The potency of these ophiobolins in inhibiting ivermectin binding correlates with their effectiveness in a C. elegans motility assay, further supporting this mechanism of action. ebi.ac.uk

Anti-Influenza Virus Activity

Certain ophiobolin derivatives have shown promise as antiviral agents, specifically against the influenza virus. 3-Anhydro-6-hydroxy-ophiobolin A, derived from the fungus Bipolaris oryzae, demonstrated strong antiviral effects against the influenza A/WSN/33 (H1N1) strain in both in vitro cell cultures (A549 and MDCK cells) and in vivo mouse models. nih.gov The IC50 of this compound against the WSN strain in MDCK cells was determined to be 0.365 µM. nih.gov

Phytotoxic Effects and Plant Molecular Interactions

Ophiobolins were first recognized for their phytotoxic properties, playing a role in plant diseases caused by pathogenic fungi. ulb.ac.be The phytotoxicity of these compounds is linked to several molecular and cellular disruptions in plants.

Ophiobolin A can cause a net leakage of electrolytes and glucose from maize seedling roots. nih.gov This is believed to be, at least in part, a consequence of its inhibition of calmodulin, a key protein in plant signaling. nih.govoup.com The inhibition of maize calmodulin by Ophiobolin A is irreversible and time-dependent, mirroring the compound's toxic effects on the roots. oup.com

Different ophiobolin derivatives exhibit varying levels of phytotoxicity, which provides insight into their structure-activity relationships. For example, 3-anhydro-ophiobolin A was found to be the most phytotoxic among several tested ophiobolins against green foxtail, and its effect was synergistic with 6-epi-ophiobolin A. nih.govnih.gov The phytotoxicity appears to be related to the presence of a hydroxy group at C-3, the stereochemistry at C-6, and an aldehyde group at C-7. nih.gov

Anti-inflammatory Properties

Beyond their phytotoxic effects, certain ophiobolanes have demonstrated significant anti-inflammatory activities in mammalian cell models. This is primarily achieved by inhibiting the production of key inflammatory mediators.

Several ophiobolin analogues have been shown to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. nih.govhud.ac.uknih.gov NO is a key signaling molecule in the inflammatory process, and its overproduction by macrophages can lead to tissue damage. frontiersin.org Ophiobolin A has been identified as an inhibitor of the induction of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. ucl.ac.uk Other ophiobolins, including ophiobolin K and various newly discovered analogues, also exhibit strong NO-inhibitory effects, suggesting this is a common property of the this compound class. nih.govnih.gov

Table 2: Inhibition of NO Production by Various Ophiobolanes in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Type | IC50 (µM) | Source |

| Bipolaricin 2 | Ophiobolin-type | 5.1 ± 0.3 to 20 ± 1 | nih.gov, acs.org |

| Bipolaricin 3 | Ophiobolin-type | 5.1 ± 0.3 to 20 ± 1 | nih.gov, acs.org |

| Ophiobolin K | Known Ophiobolin | Obvious Inhibition* | nih.gov, nih.gov |

| Asperophiobolin (cpd 8) | Ophiobolin-type | 9.6 to 25 | hud.ac.uk, nih.gov |

| Asperophiobolin (cpd 9) | Ophiobolin-type | 9.6 to 25 | hud.ac.uk, nih.gov |

| Asperophiobolin (cpd 10) | Ophiobolin-type | 9.6 to 25 | hud.ac.uk, nih.gov |

*Specific IC50 value not provided in the source, but noted as having obvious inhibitory effects.

This interactive table presents data on the half-maximal inhibitory concentration (IC50) of various ophiobolin compounds on nitric oxide (NO) production.

The anti-inflammatory action of ophiobolanes extends to the regulation of key pro-inflammatory enzymes at the genetic level. In LPS-stimulated macrophage models, specific ophiobolins have been found to downregulate the expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov These enzymes are critical for the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins. nih.gov By inhibiting the expression of these enzymes, ophiobolanes effectively reduce the synthesis of their respective inflammatory products. nih.govnih.gov

Table 3: Downregulation of Pro-inflammatory Enzymes by Ophiobolanes in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Enzyme Downregulated | Source |

| Ophiobolin K | iNOS, COX-2 | nih.gov, nih.gov |

| Ophiobolin O | COX-2 | nih.gov, nih.gov |

| Ophiobolin A | iNOS, COX-2 | nih.gov, nih.gov, ucl.ac.uk |

This table indicates which specific ophiobolin compounds have been shown to significantly inhibit the expression of iNOS and COX-2.

Structure Activity Relationship Sar Studies of Ophiobolanes

Correlating Structural Features with Biological Potency

The intricate 5-8-5 fused ring system characteristic of ophiobolins provides a unique and complex scaffold for biological activity. researchgate.net SAR studies have identified several key structural motifs that are crucial for the bioactivity of these sesterterpenoids.

A recurring theme in the SAR of ophiobolanes is the critical importance of the dicarbonyl functionality at positions C5 and C21. researchgate.netmdpi.comnih.gov This feature is considered essential for the anticancer and cytotoxic activities observed in this class of natural products. researchgate.netnih.govescholarship.org Elimination or modification of this dicarbonyl system, such as in 21,21-O-dihydroophiobolin A and ophiobolin I, leads to a significant decrease in biological activity. researchgate.netresearchgate.net The reactivity of this 1,4-dicarbonyl moiety is believed to be central to the biological mechanism of action, potentially through covalent modification of target proteins. researchgate.netescholarship.org For instance, ophiobolin A has been shown to react with primary amines, like the lysine (B10760008) residues in proteins, via a Paal-Knorr pyrrole (B145914) formation, a reaction dependent on this dicarbonyl system. nih.govescholarship.org

The presence and nature of substituents at various positions on the ophiobolane core significantly modulate their biological potency. A hydroxyl group at the C3 position is considered important for the anticancer activities of ophiobolanes. mdpi.comnih.gov

The functionality at C21 also plays a crucial role. Studies comparing ophiobolin analogues have revealed that an aldehyde group at C21 is vital for their anti-inflammatory and cytotoxic effects. researchgate.netresearchgate.net For example, a comparison between two pairs of distinctive molecules, 3 and 27, and 17 and 18, highlights this. In the first pair, the compound with a carbonyl at C21 (3) showed significantly lower cytotoxicity compared to the one with a hydroxyl group (27). mdpi.com Conversely, in the second pair, the presence of a carbonyl at C21 (17) enhanced the cytotoxic activity compared to its hydroxylated counterpart (18). mdpi.com This indicates that the influence of the substituent at C21 can be context-dependent, likely influenced by other features of the molecule.

Furthermore, research has pointed to the importance of a hydroxyl group at C3 and an aldehyde at C7 for the phytotoxic behavior of ophiobolin A. researchgate.net

The three-dimensional arrangement of the this compound rings profoundly influences their biological activity. The stereochemistry of the fusion between rings A and B is a critical determinant of potency. An A/B-cis ring structure is considered indispensable for the strong cytotoxic activity of ophiobolins against leukemia cells. researchgate.net In contrast, ophiobolins with a trans-fused A/B ring system, such as ophiobolin G and H, exhibit different biological profiles, including inhibition of etiolated wheat coleoptile growth and antibacterial activity against Bacillus subtilis. researchgate.net

The absolute configuration at specific stereocenters also plays a significant role. For instance, ophiobolins with a 6S stereochemistry generally exhibit stronger phytotoxic, antibacterial, and nematocidal activities than their 6-alpha (6R) counterparts. mdpi.com

Table 1: Impact of Stereochemistry on this compound Bioactivity

| Feature | Effect on Bioactivity | Example Compounds |

| A/B Ring Fusion | ||

| cis-fused | Essential for strong cytotoxic activity against leukemia cells. researchgate.net | Ophiobolin A, B, C, K researchgate.net |

| trans-fused | Associated with wheat coleoptile growth inhibition and antibacterial activity. researchgate.net | Ophiobolin G, H researchgate.net |

| C6 Stereochemistry | ||

| 6S | Stronger phytotoxic, antibacterial, and nematocidal activities. mdpi.com | |

| 6R (6-alpha) | Weaker biological activities. mdpi.com | 6-epi-ophiobolin G, N nih.gov |

Rational Design Strategies Based on SAR Insights

The knowledge gleaned from SAR studies provides a powerful foundation for the rational design of novel this compound analogues with improved therapeutic properties. By understanding which structural features are critical for activity and which can be modified, chemists can strategically design new compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Rational design strategies focus on making targeted structural changes to the this compound scaffold to enhance its biological effects. nih.govmdpi.comchemrxiv.org For instance, knowing the importance of the C5, C21-dicarbonyl system, efforts can be directed towards synthesizing analogues that maintain this functionality while introducing other modifications to improve properties like solubility or cell permeability.

Modifications to less critical regions of the molecule, such as the C15-C25 fragment and the C18, C19-alkene, have been shown to be tolerated, retaining significant antiproliferative potency. researchgate.netresearchgate.net This allows for the introduction of various functional groups in these regions to potentially fine-tune the compound's selectivity for specific biological targets or to reduce off-target effects. The goal is to develop analogues that are more potent than the natural products themselves, as has been achieved in other classes of complex natural products like CC-1065 and the duocarmycins. nih.gov

SAR insights are invaluable in guiding future synthetic efforts towards the creation of optimized bioactive this compound analogues. chemrxiv.org The total synthesis of complex natural products like ophiobolanes is a challenging endeavor. uni-muenchen.deresearchgate.netuni-muenchen.de Therefore, having a clear understanding of the SAR allows synthetic chemists to prioritize synthetic routes that lead to compounds with the highest potential for biological activity.

For example, the established importance of the A/B-cis ring fusion directs synthetic strategies to focus on methods that can construct this specific stereochemical arrangement efficiently. Similarly, the knowledge that modifications in certain parts of the molecule are well-tolerated opens up avenues for the creation of diverse chemical libraries for further biological screening. This iterative process of design, synthesis, and biological evaluation, informed by SAR, is crucial for the development of novel this compound-based therapeutic agents. uevora.ptulb.be

Future Perspectives and Research Directions in Ophiobolane Science

Advancements in Biosynthetic Engineering for Sustainable Production of Ophiobolanes

Heterologous Expression and Pathway Reconstruction: The complete biosynthetic pathways for various ophiobolins are being actively elucidated. researchgate.netnih.gov For instance, the pathway for ophiobolin K in Aspergillus ustus 094102 has been fully explained, identifying an unclustered oxidase, OblCAu, responsible for a key dehydrogenation step. nih.govmdpi.com The discovery of bifunctional terpene synthases, which catalyze both chain elongation and cyclization, is a significant step toward reconstructing these complex pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.net Future work will involve assembling these multi-enzyme pathways in engineered microorganisms to create cellular factories for sustainable ophiobolane production. novozymes.comnih.gov

Metabolic Engineering and Yield Optimization: Increasing the yield of ophiobolanes in microbial hosts is a primary objective. Strategies will include enhancing the supply of precursor molecules like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through upregulation of native metabolic pathways (e.g., the mevalonate (B85504) pathway) or introduction of bypass pathways. researchgate.net Cofactor engineering to ensure an adequate supply of necessary molecules for enzymatic reactions will also be crucial. nih.gov Systematic metabolic engineering, potentially combined with whole-cell biotransformation methods, has already shown the potential to achieve high yields, as demonstrated by the production of 5.1 g/L of ophiobolin F. researchgate.net

Synthetic Biology and Genetic Tools: The development of advanced synthetic biology tools will accelerate the engineering of microbial strains. nih.govnih.gov This includes modular pathway assembly, dynamic sensing and regulation systems to control metabolic flux, and compartmentalization strategies to sequester toxic intermediates or final products, thereby improving cell viability and productivity. nih.govmdpi.comnih.gov The transport mechanism of ophiobolins, such as the role of OblDAu in transporting ophiobolin K, provides insights into managing the cytotoxicity of these compounds in production hosts. nih.govmdpi.com

Development of Highly Efficient and Scalable Total Synthesis Routes for Complex this compound Analogues

While biosynthetic methods are promising, total synthesis remains vital for accessing novel and complex this compound analogues that are not found in nature. Current total synthesis routes are often lengthy and low-yielding. researchgate.netencyclopedia.pub Future research will focus on developing more efficient and scalable strategies.

Innovative Cyclization Strategies: The core 5-8-5 tricyclic skeleton of ophiobolanes presents a significant synthetic challenge. escholarship.org Future syntheses will likely move away from stepwise bond constructions towards more efficient cascade reactions that mimic the biosynthetic pathway. escholarship.org Promising approaches include radical cascade cyclizations, which have been successfully employed to construct the B and C rings of the ophiobolin core in a single step. escholarship.orgresearchgate.net Other innovative strategies being explored are ring-closing metathesis (RCM), metal-catalyzed carbocyclizations, and bioinspired cascade cyclizations. researchgate.netresearchgate.netbeilstein-journals.org

Scalability and Efficiency: A key goal is to develop synthetic routes that are not only elegant but also practical for producing significant quantities of material for biological evaluation. nih.gov This involves designing scalable reactions, such as the multi-gram scale synthesis of key intermediates using Suzuki-Miyaura coupling. nih.gov Reducing the number of steps is also critical; for example, a 14-step total synthesis of (+)-6-epi-ophiobolin A has been reported. nih.gov

Access to Diverse Analogues: Efficient synthetic routes will enable the creation of libraries of this compound analogues with systematic modifications. This will be crucial for structure-activity relationship (SAR) studies and for developing derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Pharmacophore-directed retrosynthesis is one strategy being used to design simplified bicyclic derivatives that retain biological activity. nih.gov

Comprehensive Elucidation of Undiscovered Molecular Targets and Detailed Mechanistic Pathways

While several biological activities of ophiobolanes have been identified, a complete understanding of their molecular targets and mechanisms of action is still lacking. spandidos-publications.com Future research will employ a range of modern techniques to unravel these complexities.

Target Identification: A significant breakthrough was the discovery that ophiobolin A covalently modifies phosphatidylethanolamine (B1630911) (PE) in the cell membrane of human cancer cells, leading to the formation of cytotoxic pyrrole-containing adducts and subsequent lipid bilayer destabilization. elifesciences.orgnih.gov This was identified through a loss-of-function genetic screen in human haploid cells. elifesciences.orgnih.gov Future studies will likely use similar unbiased screening approaches, as well as proteomic and metabolomic techniques, to identify other direct binding partners and downstream signaling pathways affected by different ophiobolanes.

Mechanism of Cell Death: Ophiobolins induce various forms of cell death depending on the cell type. For instance, ophiobolin A induces apoptosis-like cell death in plant cells and activates the mitochondrial pathway of apoptosis in human melanoma cells. spandidos-publications.complos.org In glioblastoma cells, it can induce a non-apoptotic form of cell death called paraptosis. elifesciences.org Further research is needed to understand the specific molecular players and signaling cascades involved in these different cell death modalities.

Structure-Activity Relationship (SAR) Studies: By correlating the structural features of various this compound analogues with their biological effects, researchers can pinpoint the key functional groups responsible for target interaction and activity. For example, the cytotoxicity of ophiobolins appears to be cell-line specific and can be influenced by stereochemistry, as seen with ophiobolin A and its epimer, 6-epi-ophiobolin A. nih.gov

Exploration of Novel Biological Activities and Pharmacological Potential through Pre-clinical Research Models

The known anticancer properties of ophiobolanes are just the beginning. nih.gov Pre-clinical research using various disease models will be essential to uncover the full therapeutic potential of this class of compounds.

Anticancer Drug Development: Ophiobolin A has shown significant antitumor activity in mouse models of melanoma and glioblastoma. spandidos-publications.comelifesciences.orgspandidos-publications.com Future pre-clinical studies will likely investigate its efficacy in a broader range of cancer models, including those resistant to conventional therapies. spandidos-publications.com The ability of ophiobolin A to overcome multidrug resistance is a particularly promising area for further investigation. spandidos-publications.com

Anti-infective Properties: Some ophiobolin derivatives have demonstrated promising antibacterial activity against pathogens like Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. mdpi.com Further pre-clinical evaluation of their antimicrobial spectrum, potency, and mechanism of action is warranted.

Other Therapeutic Areas: The diverse biological effects of sesterterpenoids suggest that ophiobolanes may have applications beyond cancer and infectious diseases. rsc.org Pre-clinical models will be used to explore their potential in areas such as inflammation, neurodegenerative diseases, and metabolic disorders. rsc.org

Application of Chemoinformatics, Bioinformatics, and Machine Learning for this compound Discovery and Mechanism Prediction

The integration of computational approaches is set to revolutionize this compound research, from the discovery of new derivatives to the prediction of their biological activities. mdpi.comfrontiersin.org